molecular formula C15H10ClNO3 B14304332 2,4(1H,3H)-Quinolinedione, 7-chloro-3-hydroxy-3-phenyl- CAS No. 113737-83-0

2,4(1H,3H)-Quinolinedione, 7-chloro-3-hydroxy-3-phenyl-

Cat. No.: B14304332
CAS No.: 113737-83-0
M. Wt: 287.70 g/mol
InChI Key: LBMOEKLVOHHWLQ-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Quinolinedione, 7-chloro-3-hydroxy-3-phenyl- is a synthetic organic compound belonging to the quinolinedione family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Quinolinedione, 7-chloro-3-hydroxy-3-phenyl- typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 7-chloroquinoline and phenylhydrazine.

    Reaction Steps:

    Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Quinolinedione, 7-chloro-3-hydroxy-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Quinolinedione, 7-chloro-3-hydroxy-3-phenyl- involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Quinolinedione: The parent compound without the chloro and hydroxy substitutions.

    7-chloro-2,4(1H,3H)-Quinolinedione: Lacks the hydroxy and phenyl groups.

    3-hydroxy-2,4(1H,3H)-Quinolinedione: Lacks the chloro and phenyl groups.

Uniqueness

2,4(1H,3H)-Quinolinedione, 7-chloro-3-hydroxy-3-phenyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

113737-83-0

Molecular Formula

C15H10ClNO3

Molecular Weight

287.70 g/mol

IUPAC Name

7-chloro-3-hydroxy-3-phenyl-1H-quinoline-2,4-dione

InChI

InChI=1S/C15H10ClNO3/c16-10-6-7-11-12(8-10)17-14(19)15(20,13(11)18)9-4-2-1-3-5-9/h1-8,20H,(H,17,19)

InChI Key

LBMOEKLVOHHWLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=C(C=C(C=C3)Cl)NC2=O)O

Origin of Product

United States

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